molecular formula C9H7ClN2 B3049085 6-Chloro-2-methylquinoxaline CAS No. 1932-67-8

6-Chloro-2-methylquinoxaline

Cat. No. B3049085
CAS RN: 1932-67-8
M. Wt: 178.62 g/mol
InChI Key: DJACXKBXNSFQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-methylquinoxaline is a chemical compound with the molecular formula C9H7ClN2 . It has a molecular weight of 178.62 and is a light-red to brown solid .


Molecular Structure Analysis

The InChI code for 6-Chloro-2-methylquinoxaline is 1S/C9H7ClN2/c1-6-5-11-9-4-7 (10)2-3-8 (9)12-6/h2-5H,1H3 . The compound’s exact mass is 178.029776 g/mol .


Physical And Chemical Properties Analysis

6-Chloro-2-methylquinoxaline is a light-red to brown solid . It has a molecular weight of 178.62 and its molecular formula is C9H7ClN2 .

Scientific Research Applications

Antimicrobial Activity

6-Chloro-2-methylquinoxaline and its derivatives have been extensively studied for their antimicrobial properties. Singh et al. (2010) synthesized various quinoxaline derivatives by replacing the C2 chlorine with an ether linkage, leading to new compounds with optimized antimicrobial activity. These compounds were tested for their effectiveness against various microbial strains, showing promising results (Singh et al., 2010).

Corrosion Inhibition

The compound has been investigated for its corrosion inhibition properties. Forsal et al. (2010) synthesized 6-methylquinoxalin-2(1H)-one and found that it exhibits good inhibitory properties for steel corrosion in acidic mediums, demonstrating around 97% efficiency at certain concentrations (Forsal et al., 2010).

Anti-Inflammatory Activity

Research by Singh et al. (2010) on thioether derivatives of 2-Chloro-3-methylquinoxaline revealed significant anti-inflammatory activities. These derivatives were synthesized and tested in vivo, showing promising results in reducing inflammation (Singh et al., 2010).

Anti-Tubercular Agents

Srinivasarao et al. (2020) synthesized a series of quinoxaline-1,4-di-N-oxide derivatives, which included 6-chloro-2-methylquinoxaline, and evaluated them for their anti-tubercular activity. Some of these compounds exhibited significant activity against Mycobacterium tuberculosis strains, making them potential candidates for tuberculosis treatment (Srinivasarao et al., 2020).

Optical and Structural Properties

El-Ghamaz et al. (2020) conducted a study on the structural and optical properties of quinoxaline 1,4-dioxide derivatives, including 6-Chloro-3-(hydrazinecarbonyl)-2-methylquinoxaline. They characterized the structures of thin films made from these compounds, offering insights into their potential applications in material science (El-Ghamaz et al., 2020).

Anticancer Activity

Li Zhula (2015) conducted a study on the anti-tumor activity of 6-chloro/methyl-2/3-arylquinoxaline derivatives. The study found that these compounds exhibited inhibitory effects on certain cancer cell lines, suggesting their potential as anticancer agents (Li Zhula, 2015).

properties

IUPAC Name

6-chloro-2-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-5-11-9-4-7(10)2-3-8(9)12-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJACXKBXNSFQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=C(C=CC2=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302574
Record name 6-Chloro-2-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methylquinoxaline

CAS RN

1932-67-8
Record name NSC151935
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151935
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-methylquinoxaline
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-methylquinoxaline
Reactant of Route 3
Reactant of Route 3
6-Chloro-2-methylquinoxaline
Reactant of Route 4
Reactant of Route 4
6-Chloro-2-methylquinoxaline
Reactant of Route 5
Reactant of Route 5
6-Chloro-2-methylquinoxaline
Reactant of Route 6
Reactant of Route 6
6-Chloro-2-methylquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.